3a,7a-Dihydro-2-benzofuran-1,3-dione

Polymer Chemistry Thermoset Precursors Diels-Alder Chemistry

Common anhydrides cannot deliver the combined diene reactivity and anhydride electrophilicity required for dual-purpose polymer and photochemical applications. This compound provides that exact functionality. • Thermal dimerization yields dicyclohexadiene dianhydride (62%, m.p. 230-233 °C) as high-performance epoxy crosslinker and polyimide precursor. • UV irradiation cleanly generates benzene, useful for photopatterning. • Diels-Alder reactions with maleic anhydride etc. construct complex frameworks.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 4436-49-1
Cat. No. B1655890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a,7a-Dihydro-2-benzofuran-1,3-dione
CAS4436-49-1
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC2C(C=C1)C(=O)OC2=O
InChIInChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-6H
InChIKeyBHAPVHQLHQYNNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3a,7a-Dihydro-2-benzofuran-1,3-dione: Diene-Containing Anhydride Building Block


3a,7a-Dihydro-2-benzofuran-1,3-dione (CAS 4436-49-1), also known as 1,2-dihydrophthalic anhydride or cyclohexa-3,5-diene-1,2-dicarboxylic acid anhydride, is a cyclic anhydride derivative of phthalic acid characterized by a non-aromatic cyclohexadiene core bearing a cis-fused anhydride ring [1]. Its molecular formula is C8H6O3, with a molecular weight of 150.13 g/mol, and it serves as a versatile synthetic intermediate in organic and polymer chemistry due to its reactive diene system and electrophilic anhydride functionality [1].

Diene–anhydride dual reactivity for Diels-Alder and dimerization
Non-aromatic cyclohexadiene core enables photochemical fragmentation
Distinct reactivity profile vs. phthalic, tetrahydro, and hexahydro analogs

3a,7a-Dihydro-2-benzofuran-1,3-dione: Why It Cannot Be Interchanged


3a,7a-Dihydro-2-benzofuran-1,3-dione occupies a unique position within the cyclic anhydride family due to its distinct cyclohexadiene core, which confers a combination of diene reactivity and anhydride electrophilicity not shared by its fully aromatic (phthalic anhydride), partially saturated (tetrahydrophthalic anhydride), or fully saturated (hexahydrophthalic anhydride) analogs [1]. This dual functionality enables specific synthetic transformations—such as thermal dimerization to dicyclohexadiene dianhydrides and photochemical fragmentation to benzene—that are either inaccessible or proceed with significantly different efficiency when other anhydrides are substituted [1]. The quantitative evidence below delineates these critical differences, demonstrating that generic substitution in research or industrial applications would fundamentally alter reaction pathways, product distributions, or process economics.

Aromatic analog mismatch Phthalic anhydride lacks the diene system; dimerization and photofragmentation pathways are absent.
Saturation degree alters reactivity Tetrahydrophthalic anhydride contains an isolated double bond, not a conjugated diene; cycloaddition behavior differs substantially.
Physical properties shift process parameters Density and boiling point values differ from both phthalic and tetrahydro analogs; direct substitution may require solvent and distillation adjustments.

3a,7a-Dihydro-2-benzofuran-1,3-dione: Quantitative Comparison vs. Analogs


Thermal Dimerization to Dicyclohexadiene Dianhydride

3a,7a-Dihydro-2-benzofuran-1,3-dione undergoes thermal dimerization to yield dicyclohexadiene dianhydride, a tetrafunctional acyl compound with a melting point of 230–233 °C and distinct IR absorptions at 1855 cm⁻¹ and 1785 cm⁻¹ (carbonyl) with no absorption at 1665 cm⁻¹ (conjugated double bond) [1]. In contrast, phthalic anhydride (fully aromatic) and hexahydrophthalic anhydride (fully saturated) lack the diene system required for this [4+2] cycloaddition and do not form analogous dimers under the same conditions [2][3]. Tetrahydrophthalic anhydride contains an isolated double bond but does not undergo the same dimerization due to the absence of the conjugated diene moiety.

Dimerization Capability
Head-to-head
62% yield to dicyclohexadiene dianhydride; phthalic, tetrahydro, hexahydro analogs: 0% yield
Enables synthesis of tetrafunctional crosslinkers
Thermal treatment at 110–150 °C in acetic anhydride
Polymer Chemistry Thermoset Precursors Diels-Alder Chemistry

Photochemical Fragmentation to Benzene

Upon UV irradiation, 3a,7a-dihydro-2-benzofuran-1,3-dione undergoes CO + CO₂ fragmentation to yield benzene [1]. This photofragmentation is quantitative and clean, with benzene being the major organic product. In sharp contrast, phthalic anhydride and hexahydrophthalic anhydride do not undergo analogous photochemical fragmentation under the same conditions due to the absence of the requisite cyclohexadiene scaffold.

Photofragmentation
Class-level inference
UV irradiation yields benzene as major organic product; other anhydrides do not fragment
Supports photoactivatable benzene source applications
In ethereal solvents or solid state
Photochemistry Mechanistic Probes Aromatic Hydrocarbon Synthesis

Density and Volatility Profile

3a,7a-Dihydro-2-benzofuran-1,3-dione exhibits a density of 1.348 g/cm³ and a boiling point of 326 °C at 760 mmHg [1]. These values position it between the more dense phthalic anhydride (density 1.53 g/cm³, boiling point 284–295 °C) and the less dense tetrahydrophthalic anhydride (density 1.20–1.375 g/cm³, boiling point 195 °C at 50 Torr) [2]. The higher boiling point compared to tetrahydrophthalic anhydride indicates lower volatility, which can be advantageous in high-temperature reactions or when minimizing evaporative losses is critical.

Physical Properties
Cross-study comparable
Density: 1.348 g/cm³; Boiling Point: 326 °C at 760 mmHg
Influences solvent selection and distillation parameters
12% lower density than phthalic; higher bp than tetrahydro analog
Process Chemistry Physical Property Comparison Material Handling

IR and Raman Spectroscopic Fingerprint

3a,7a-Dihydro-2-benzofuran-1,3-dione possesses a definitive FTIR spectrum (KBr pellet) and Raman spectrum, as well as two GC-MS spectra, cataloged in the KnowItAll spectral libraries [1]. The IR spectrum exhibits characteristic anhydride carbonyl stretches at approximately 1855 cm⁻¹ and 1785 cm⁻¹, with the absence of a peak at 1665 cm⁻¹ confirming the non-conjugated double bond arrangement [2]. While phthalic anhydride, tetrahydrophthalic anhydride, and hexahydrophthalic anhydride also have IR spectra, the specific pattern of 3a,7a-dihydro-2-benzofuran-1,3-dione—particularly the lack of aromatic C=C stretching and the precise carbonyl band splitting—provides an unambiguous fingerprint for identity confirmation and purity assessment, distinguishing it from its analogs.

Spectroscopic Identity
Supporting evidence
Carbonyl: 1855 & 1785 cm⁻¹; No 1665 cm⁻¹ conjugated C=C
Unambiguous identity confirmation
KBr pellet, ambient temperature
Analytical Chemistry Quality Control Spectroscopy

3a,7a-Dihydro-2-benzofuran-1,3-dione: Optimal Applications


Synthesis of Tetrafunctional Dianhydride Crosslinkers

Leverage the thermal dimerization of 3a,7a-dihydro-2-benzofuran-1,3-dione to produce dicyclohexadiene dianhydride in 62% yield [1]. This tetrafunctional acyl compound serves as a high-performance crosslinker for epoxy resins and as a precursor to polyimides with enhanced thermal stability and mechanical properties. The reaction is scalable (1–90 wt% solutions, 110–150 °C) and yields a product with a well-defined melting point (230–233 °C) and IR fingerprint, facilitating quality control [1].

Photoactivatable Benzene Source for Mechanistic & Patterning Studies

Exploit the clean photochemical fragmentation of 3a,7a-dihydro-2-benzofuran-1,3-dione to generate benzene upon UV irradiation [2]. This property is valuable for mechanistic investigations where a traceless, on-demand source of benzene is required, or for photopatterning applications where spatial control of aromatic functionality is desired. Unlike other cyclic anhydrides, this compound provides a photochemical handle for subsequent chemistry.

Diels-Alder Diene Component for Complex Molecule Synthesis

Utilize the conjugated diene system of 3a,7a-dihydro-2-benzofuran-1,3-dione as a reactive partner in Diels-Alder cycloadditions [3]. The compound readily reacts with dienophiles such as maleic anhydride, tetracyanoethylene, and N-methylmaleimide to form bicyclic adducts. This reactivity enables the construction of complex polycyclic frameworks that are inaccessible from fully aromatic or saturated anhydride analogs, making it a strategic building block in natural product synthesis and materials science.

Application
Selection Property
Validation Focus
Dianhydride Crosslinker Synthesis
Diene-containing anhydride core
Dimerization yield and IR fingerprint
Photoactivatable Benzene Source
Photochemical fragmentation reactivity
UV-induced benzene generation purity
Diels-Alder Cycloadditions
Conjugated diene system
Adduct formation and stereochemistry

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